Methyl 10-azido-11-iodoundecanoate
Description
Methyl 10-azido-11-iodoundecanoate is a bifunctional organic compound featuring both azide (-N₃) and iodide (-I) groups at the 10th and 11th positions of an undecanoate ester backbone.
The presence of both azide and iodide substituents imparts unique reactivity. The azide group enables Huisgen cycloaddition with alkynes, making it valuable in bioconjugation and polymer chemistry, while the iodide group can participate in Ullmann or Suzuki-Miyaura cross-coupling reactions .
Properties
CAS No. |
92448-11-8 |
|---|---|
Molecular Formula |
C12H22IN3O2 |
Molecular Weight |
367.23 g/mol |
IUPAC Name |
methyl 10-azido-11-iodoundecanoate |
InChI |
InChI=1S/C12H22IN3O2/c1-18-12(17)9-7-5-3-2-4-6-8-11(10-13)15-16-14/h11H,2-10H2,1H3 |
InChI Key |
KIDXFNGLOHWQAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCC(CI)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 10-azido-11-iodoundecanoate can be synthesized through the addition of iodine azide to methyl 10-undecenoate. The reaction typically proceeds with high yield under controlled conditions. The general reaction involves the following steps:
Addition of Iodine Azide: Iodine azide is added to methyl 10-undecenoate, resulting in the formation of this compound.
Reaction Conditions: The reaction is usually carried out in a suitable solvent such as methanol, and the temperature is maintained to ensure optimal reaction rates and yields.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring safety protocols for handling azides and iodides, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 10-azido-11-iodoundecanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products Formed:
Scientific Research Applications
Methyl 10-azido-11-iodoundecanoate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s azido group can be used in click chemistry to create bioactive molecules and drug candidates.
Materials Science: It can be used in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 10-azido-11-iodoundecanoate involves its reactivity due to the presence of both azido and iodo groups. The azido group is a good nucleophile and can participate in nucleophilic substitution reactions, while the iodo group can act as a leaving group in these reactions . The compound can also undergo reduction to form primary amines, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Methyl 10-azido-11-iodoundecanoate with structurally related compounds:
*Estimated based on analogous compounds.
Toxicity and Handling
- This compound likely requires stringent safety protocols (e.g., explosion-proof equipment) due to its azide group, similar to methyl 11-azidoundecanoate .
- In contrast, methyl 10-methylundecanoate and ethyl 10-undecenoate are classified as low-risk, non-hazardous substances .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
